9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride
Description
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride is a spirocyclic compound characterized by its unique structural features. This compound is known for its stability and rigidity, making it a valuable component in various chemical and industrial applications .
Properties
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-1-2-10(7-11-8)3-5-14-6-4-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWVXTUCVMBCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CNC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including temperature, solvent, and catalyst used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, especially as inhibitors of specific proteins.
Industry: The compound is used in the production of luminescent materials, pesticides, and polymer adhesives.
Mechanism of Action
The mechanism by which 9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for antituberculosis drugs . The compound’s structure allows it to bind effectively to the target protein, disrupting its function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in its functional groups and specific applications.
3-Oxa-9-azaspiro[5.5]undecane Hydrochloride: Another related compound with applications in asymmetric catalysis and luminescent materials.
Uniqueness
9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride stands out due to its specific functional groups and the resulting chemical properties. Its ability to act as an inhibitor of the MmpL3 protein highlights its potential in medicinal chemistry, particularly in the development of new antituberculosis drugs .
Biological Activity
9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C15H25NO5
- Molecular Weight : 299.36 g/mol
- CAS Number : 1160246-98-9
- Purity : ≥ 97%
Biological Activity Overview
The biological activity of this compound primarily involves its role as a soluble epoxide hydrolase (sEH) inhibitor. This mechanism is crucial for the modulation of various physiological processes, including inflammation and pain management.
-
Soluble Epoxide Hydrolase Inhibition :
- The compound acts as a potent inhibitor of sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound increases the levels of EETs, which have vasodilatory and anti-inflammatory effects.
- Studies have shown that compounds similar to 9-Oxa-2-azaspiro[5.5]undecane exhibit significant reductions in serum creatinine levels in animal models of chronic kidney disease when administered orally, indicating potential nephroprotective effects .
-
Dual Ligand Activity :
- Recent research indicates that derivatives of this compound can act as dual ligands for m-opioid receptors and sigma-1 receptors, suggesting potential applications in pain management . This dual action could lead to enhanced analgesic effects with reduced side effects compared to traditional opioids.
Case Study 1: Chronic Kidney Disease Model
In a study investigating the efficacy of sEH inhibitors in treating chronic kidney disease, a compound structurally related to 9-Oxa-2-azaspiro[5.5]undecane was administered at a dose of 30 mg/kg. The results demonstrated a significant decrease in serum creatinine levels, supporting the hypothesis that sEH inhibition can provide renal protection .
Case Study 2: Pain Management
A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were evaluated for their analgesic properties. These compounds demonstrated high affinity for both m-opioid receptors and sigma-1 receptors, indicating their potential as novel pain relief agents with a unique mechanism of action .
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | Model Used | Results |
|---|---|---|---|
| 9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid | sEH Inhibition | Anti-glomerular basement membrane glomerulonephritis rat model | Reduced serum creatinine levels |
| 1-Oxa-4,9-diazaspiro[5.5]undecane derivative | Dual receptor agonist | Pain model | Significant analgesic effect |
Q & A
Q. What are the recommended synthetic routes for 9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride, and how is the product characterized?
The compound can be synthesized via catalytic hydrogenation of unsaturated precursors. For example, palladium on charcoal (Pd/C) under hydrogen pressure (e.g., 4.5 bar) in ethyl acetate is effective for reducing double bonds in spirocyclic intermediates . Post-reaction, the product is purified via vacuum distillation or crystallization. Characterization typically involves - and -NMR to confirm structural integrity, elemental analysis to verify purity, and melting point determination. Stability studies under varying temperatures and humidity are critical for confirming storage conditions .
Q. What handling and storage protocols are essential for maintaining the stability of this compound?
The compound should be stored in airtight, light-resistant containers at –20°C in a desiccated environment to prevent hydrolysis or decomposition . Lyophilization is recommended for long-term storage of aqueous solutions. Handling requires nitrile gloves, chemical-resistant lab coats, and fume hood use to minimize inhalation risks. Avoid repeated freeze-thaw cycles, as this may degrade the compound .
Q. What safety measures are necessary when working with this hydrochloride salt in the laboratory?
Use full PPE, including respiratory protection (e.g., NIOSH-approved N95 masks for particulates) and chemical-resistant suits. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Avoid draining into sinks; instead, collect waste in approved containers for incineration . Emergency eye wash stations and safety showers must be accessible in the workspace .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to improve yield and stereochemical control in spirocyclic compound synthesis?
Key parameters include:
- Catalyst loading : 5–10% Pd/C by weight relative to the substrate.
- Solvent selection : Ethyl acetate or methanol for solubility and inertness.
- Hydrogen pressure : 4–5 bar for efficient reduction without side reactions.
- Temperature : Ambient to 40°C to balance reaction rate and selectivity. Monitoring reaction progress via TLC or LC-MS helps identify incomplete reductions. Post-reaction, catalyst filtration through Celite® and solvent evaporation under reduced pressure are critical .
Q. What analytical techniques are most effective for resolving stereochemical ambiguities in spirocyclic systems?
X-ray crystallography is the gold standard for absolute stereochemical determination. For dynamic analysis, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection. -NMR coupling constants and NOESY experiments can infer spatial arrangements of substituents. Computational methods (e.g., DFT-based conformational analysis) supplement experimental data .
Q. How can researchers evaluate the biological activity of this compound as a chemokine receptor antagonist?
- In vitro assays : Competitive binding studies using radiolabeled chemokines (e.g., -CCL2) on recombinant receptor-expressing cell lines.
- Functional assays : Measure inhibition of calcium flux or chemotaxis in immune cells (e.g., monocytes) using fluorescence-based plate readers.
- In vivo models : Murine models of inflammation (e.g., LPS-induced lung injury) to assess dose-dependent suppression of cytokine release. Patent data suggest structural analogs exhibit activity against inflammatory diseases, providing a template for assay design .
Methodological Notes
- Synthesis Optimization : For scaled-up production, replace batch hydrogenation with flow chemistry systems to enhance reproducibility and safety .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways via LC-MS .
- Data Interpretation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs or MestReNova) to confirm assignments in complex spirocyclic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
